N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine
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Overview
Description
N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an asparagine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with a methoxyphenyl group. The final step involves the attachment of the asparagine moiety through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while substitution reactions yield various derivatives with different functional groups.
Scientific Research Applications
N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- **N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-beta-asparagine
- **N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-glutamine
Uniqueness
N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine is unique due to its specific structural features, such as the combination of a thiazole ring and an asparagine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2-hydroxyethylamino)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-24-11-4-2-10(3-5-11)13-9-25-16(18-13)19-15(23)12(8-14(21)22)17-6-7-20/h2-5,9,12,17,20H,6-8H2,1H3,(H,21,22)(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZLVBBSPMXVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(CC(=O)O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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